molecular formula C11H22N2 B12281435 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane

10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B12281435
M. Wt: 182.31 g/mol
InChI Key: CAAFNHNVDVMPLO-UHFFFAOYSA-N
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Description

10-(Propan-2-yl)-3,10-diazabicyclo[431]decane is a bicyclic compound featuring a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane typically involves the formation of the diazabicyclo structure through a series of chemical reactions. One common method involves the nucleophilic addition of an amine to a precursor compound, followed by protection of the amine group and subsequent cyclization reactions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.3.1]decane: Another bicyclic compound with a similar structure but different substituents.

    2-Azabicyclo[4.4.1]undecane: A related compound with a different ring system.

Uniqueness

10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane is unique due to its specific diazabicyclo structure and the presence of the propan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

10-propan-2-yl-3,10-diazabicyclo[4.3.1]decane

InChI

InChI=1S/C11H22N2/c1-9(2)13-10-4-3-5-11(13)8-12-7-6-10/h9-12H,3-8H2,1-2H3

InChI Key

CAAFNHNVDVMPLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCCC1CNCC2

Origin of Product

United States

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